molecular formula C5H7N3O4S B8424933 Ethanesulfonyl-3-nitro-1H-pyrazole

Ethanesulfonyl-3-nitro-1H-pyrazole

Cat. No.: B8424933
M. Wt: 205.19 g/mol
InChI Key: YNGYAJSQXVVNDV-UHFFFAOYSA-N
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Description

Ethanesulfonyl-3-nitro-1H-pyrazole is a pyrazole derivative featuring a nitro (-NO₂) group at the 3-position and an ethanesulfonyl (-SO₂CH₂CH₃) substituent. The nitro group is a strong electron-withdrawing moiety, influencing reactivity and stability, while the sulfonyl group enhances solubility in polar solvents and may modulate biological activity. Pyrazole cores are widely studied for their applications in medicinal chemistry and materials science due to their versatile substitution patterns and heterocyclic stability.

Properties

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

IUPAC Name

1-ethylsulfonyl-3-nitropyrazole

InChI

InChI=1S/C5H7N3O4S/c1-2-13(11,12)7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3

InChI Key

YNGYAJSQXVVNDV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : this compound’s nitro and sulfonyl groups create a highly electron-deficient pyrazole core, unlike the mixed electronic environments in ’s compounds (fluoro/hydroxyl) .
  • Hybrid vs. Substituted Systems : Compound 21ec (triazole-pyrazole hybrid) introduces a fused heterocyclic system, contrasting with this compound’s single-ring substitution .

Key Observations :

  • Synthetic Routes : this compound likely requires sulfonylation and nitration steps, differing from the cyclocondensation () or click chemistry () approaches .
  • Analytical Consistency : All compounds in and showed agreement between calculated and measured elemental compositions, underscoring rigorous validation practices .

Table 3: Physicochemical and Functional Properties

Compound Solubility Trends Reactivity Insights
This compound High polarity (SO₂, NO₂ groups) Susceptible to nucleophilic attack
Compounds 13–15 () Moderate polarity (F, -OH) Stabilized by intramolecular H-bonding
Compound 21ec () Polar (acetate group) Triazole enhances metabolic stability

Key Observations :

  • Solubility : this compound’s sulfonyl group likely enhances aqueous solubility compared to fluorinated analogs in .
  • Stability : Fluorine and hydroxyl groups in ’s compounds may improve thermal stability via H-bonding, whereas the nitro group in the target compound could increase sensitivity to reduction .

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